ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 149740-12-5
Cat. No.: VC21153500
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149740-12-5 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) |
| Standard InChI Key | ZFWYGJHOZGPPJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by a pyrazole core structure. The pyrazole ring forms the fundamental scaffold of this molecule, containing two adjacent nitrogen atoms in a five-membered ring system. This compound belongs to the broader class of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom.
The molecular structure features several key components that define its chemical identity and reactivity. The pyrazole ring serves as the central structural element, with a 2-chlorophenyl group attached at the 5-position and an ethyl carboxylate group at the 4-position. The presence of the 1H designation in the compound name indicates that one of the nitrogen atoms in the pyrazole ring bears a hydrogen atom, which can participate in hydrogen bonding interactions with appropriate receptors or other molecules.
The 2-chlorophenyl substituent introduces an electron-withdrawing halogen at the ortho position of the benzene ring, which affects the electronic distribution throughout the molecule and potentially influences its biological activity. The ethyl carboxylate group adds an ester functionality that can serve as a hydrogen bond acceptor and may be susceptible to hydrolysis under certain conditions.
IUPAC Nomenclature and Identification
The systematic IUPAC name for this compound is ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. This nomenclature precisely defines the positions and types of substituents on the pyrazole ring. The compound is identified by the CAS Registry Number 149740-12-5, which provides a unique identifier for this specific chemical entity.
Structural Representation
The molecular structure of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can be represented using standard chemical notation. The compound contains a pyrazole ring with nitrogen atoms at positions 1 and 2, a 2-chlorophenyl group at position 5, and an ethyl carboxylate group at position 4. The Standard InChI representation provides a standardized way to encode the molecular structure: InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15).
Physical and Chemical Properties
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate possesses distinctive physical and chemical properties that are essential for understanding its behavior in various environments and applications. These properties are crucial for developing formulation strategies, analytical methods, and predicting its potential interactions with biological systems.
The compound has a molecular formula of C12H11ClN2O2, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its molecular weight is 250.68 g/mol, which places it in the category of small-molecule compounds that can potentially cross biological membranes.
Physical Properties
While comprehensive physical property data is limited in the available literature, the compound is likely to exist as a solid at room temperature based on its molecular weight and structural characteristics. The presence of aromatic rings and heteroatoms suggests it may have a relatively high melting point compared to aliphatic compounds of similar molecular weight.
Chemical Properties
The chemical reactivity of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is influenced by several functional groups within its structure. The pyrazole ring contains an N-H group that can act as a hydrogen bond donor. The ester group can function as a hydrogen bond acceptor and is susceptible to hydrolysis under basic or acidic conditions. The chlorine substituent on the phenyl ring introduces an electron-withdrawing effect that can influence the reactivity of the aromatic system.
Key Properties of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H11ClN2O2 | Contains carbon, hydrogen, chlorine, nitrogen, and oxygen |
| Molecular Weight | 250.68 g/mol | Small molecule with potential for good bioavailability |
| CAS Number | 149740-12-5 | Unique identifier for chemical databases |
| IUPAC Name | ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Systematic chemical nomenclature |
| Functional Groups | Pyrazole ring, ester, chlorophenyl | Multiple sites for potential interactions |
| Hydrogen Bond Donors | 1 (N-H on pyrazole) | Capacity for hydrogen bond donation |
| Hydrogen Bond Acceptors | 4 (N atoms, C=O, O-Et) | Multiple sites for hydrogen bond acceptance |
Biological Activities and Applications
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits a diverse range of biological activities that make it a compound of interest in medicinal chemistry and pharmaceutical research. The pyrazole scaffold is known for its versatile biological properties, and the specific substitution pattern in this compound contributes to its particular activity profile.
Antimicrobial Properties
Research indicates that ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate demonstrates significant antimicrobial activity against various microbial strains. This property suggests potential applications in the development of new antimicrobial agents to address the growing challenge of microbial resistance to existing drugs.
The antimicrobial activity may be attributed to the compound's ability to interact with specific targets in microbial cells, such as enzymes involved in cell wall synthesis or other essential cellular processes. The 2-chlorophenyl substituent may play a crucial role in these interactions, as halogenated aromatic compounds often show enhanced antimicrobial properties.
Anti-inflammatory Activity
In addition to its antimicrobial properties, ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has been reported to possess anti-inflammatory activity. This suggests potential therapeutic applications in conditions characterized by excessive or chronic inflammation, such as inflammatory bowel disease, rheumatoid arthritis, or certain dermatological conditions.
The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory enzymes or cytokines, although specific details of this mechanism require further investigation.
Pharmaceutical Applications
The combined antimicrobial and anti-inflammatory properties of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate make it a promising candidate for pharmaceutical development. Potential applications include:
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Topical antimicrobial preparations for skin infections
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Anti-inflammatory drugs for systemic or local use
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Combination therapies where both antimicrobial and anti-inflammatory activities are desired
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Starting point for further structural modifications to enhance specific properties or target particular pathogens
Structure-Activity Relationships
Understanding the relationship between the structure of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate and its biological activities is essential for rational drug design and optimization. The pyrazole core provides a scaffold that can interact with various biological targets, while the specific substituents (2-chlorophenyl and ethyl carboxylate) fine-tune these interactions.
Comparison with related pyrazole derivatives suggests that the position and nature of substituents significantly influence the biological activity profile. For example, changing the position of the chlorine atom on the phenyl ring or replacing it with other halogens or functional groups could alter the compound's potency or selectivity.
Comparison with Related Compounds
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate belongs to a broader family of pyrazole derivatives, many of which share similar structural features but exhibit varying biological activities and properties. Comparing this compound with related derivatives provides valuable insights into structure-activity relationships and potential applications .
Structural Analogs and Variations
Several related pyrazole derivatives differ from ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate in the nature or position of substituents on the pyrazole ring or the phenyl group. For example, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate replaces the 2-chlorophenyl group with a 4-nitrophenyl group, which alters the electronic properties and potential interactions with biological targets.
Another related compound, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, features an amino group at the 5-position and a 4-chloro-2-nitrophenyl group at the N1 position. This changes the hydrogen bonding capabilities and may affect crystal packing and solubility properties .
Comparative Analysis of Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | C12H11ClN2O2 | 250.68 g/mol | 2-chlorophenyl at position 5, ethyl carboxylate at position 4 | Antimicrobial and anti-inflammatory activities |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | C12H11N3O4 | 261.23 g/mol | 4-nitrophenyl at position 5, ethyl carboxylate at position 4 | Potential antimicrobial, antifungal, and herbicidal properties |
| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | C12H11ClN4O4 | Not specified | 5-amino group, 4-chloro-2-nitrophenyl at N1, ethyl carboxylate at position 4 | Forms hydrogen bonds creating 3D networks |
| Ethyl pyrazole-4-carboxylate | C6H8N2O2 | 140.14 g/mol | Unsubstituted pyrazole with ethyl carboxylate at position 4 | Basic scaffold for more complex derivatives |
Impact of Structural Modifications
The biological activities and physical properties of pyrazole derivatives are significantly influenced by the nature and position of substituents. Modifications to the basic scaffold can alter:
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Lipophilicity and membrane permeability
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Hydrogen bonding capability
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Electronic distribution and reactivity
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Steric hindrance and binding to target sites
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Metabolic stability and pharmacokinetic properties
For instance, the chlorine substituent in ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate contributes to its lipophilicity and may enhance binding to certain targets. Replacing this with a nitro group, as in ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, introduces a strongly electron-withdrawing group that can alter the electronic properties of the entire molecule.
Research Applications and Future Directions
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has significant potential for various research applications and future developments in medicinal chemistry and related fields. The unique combination of its structural features and biological activities opens avenues for further investigation and application.
Drug Discovery and Development
The compound serves as a valuable lead structure for drug discovery programs targeting infectious diseases or inflammatory conditions. Its antimicrobial and anti-inflammatory properties provide a starting point for the development of new therapeutic agents with potentially improved efficacy or reduced side effects compared to existing drugs.
Structure-activity relationship studies could focus on modifying specific portions of the molecule to enhance potency, selectivity, or pharmacokinetic properties. For example, modifications to the chlorophenyl group or the ester functionality might yield derivatives with optimized biological profiles.
Chemical Biology Tools
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate and its derivatives could serve as chemical probes for investigating biological systems. By interacting with specific proteins or enzymes, these compounds can help elucidate biochemical pathways and mechanisms relevant to disease processes or cellular functions.
The pyrazole scaffold is known for its ability to act as a ligand for metalloproteins, suggesting potential applications in studying the structure and function of these proteins. Research on similar pyrazole derivatives has focused on their structure-activity relationships and potential as ligands for metalloproteins or other biological targets .
Agricultural Applications
The antimicrobial properties of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate suggest potential applications in agriculture, particularly for crop protection against fungal or bacterial pathogens. Pyrazole derivatives are known for their herbicidal properties, indicating another potential agricultural application.
Future Research Directions
Several promising research directions can be pursued to further explore and exploit the properties of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate:
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Detailed mechanistic studies to elucidate its precise mode of action against microbial targets
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Comprehensive structure-activity relationship investigations to optimize antimicrobial or anti-inflammatory activity
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Formulation studies to enhance solubility, stability, or delivery to specific tissues
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Combination studies with other antimicrobial or anti-inflammatory agents to explore potential synergistic effects
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Development of related compounds with improved properties or novel activities
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